1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
Overview
Description
“1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This process is known as protection of a functional group .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 . This indicates that the compound contains nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in this compound can react with various reagents. For example, it can react with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . The trimethylsilyl group can also be used as a temporary protecting group during chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 213.35 . It is a solid at room temperature . The compound should be stored in a sealed, dry place at 2-8°C .Scientific Research Applications
Antihyperglycemic Agents
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine and its derivatives have been studied for their potential as antihyperglycemic agents. Research has focused on the synthesis and structure-activity relationship studies of related compounds, indicating their role in reducing plasma glucose levels and addressing hyperglycemia by selective inhibition of renal tubular glucose reabsorption without effectively blocking intestinal glucose absorption (Kees et al., 1996).
Anti-inflammatory and Antioxidant Activities
Studies have explored the cytoprotective antiulcer and anti-inflammatory properties of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine-related compounds. These include the synthesis and evaluation of pyrazole derivatives for their potential in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, with some compounds demonstrating low acute toxicity (Ikeda et al., 1996). Additionally, Schiff bases and their palladium (II) complexes have been synthesized, showing anti-inflammatory activities and DNA binding properties, indicating their therapeutic potential (Bhuvaneswari, Umadevi, & Vanajothi, 2020).
CNS Agents and Pain Management
Compounds related to 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine have been evaluated as potential central nervous system (CNS) agents and for their antipyretic effects. Certain pyrazole derivatives have demonstrated significant biological activity, suggesting their potential in pain management and as CNS agents (Lemke, Cramer, & Shanmugam, 1978). Additionally, pyrazole integrated benzophenones have been designed and synthesized, showing in vivo anti-inflammatory activity and potent antioxidant activity (Bandgar et al., 2013).
Glucokinase Activators and Diabetes Treatment
Research has also been directed towards the use of related compounds as glucokinase activators for the treatment of type 2 diabetes mellitus. The synthesis and evaluation of acetylenyl benzamide derivatives have shown promising results in increasing glucokinase activity and glucose uptake in rat hepatocytes, indicating their potential in diabetes treatment (Park et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWNVHAODOBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.